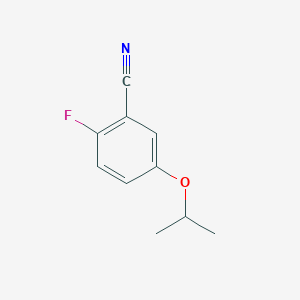

2-Fluoro-5-isopropoxybenzonitrile

Description

2-Fluoro-5-isopropoxybenzonitrile (hypothetical structure based on naming conventions) is a benzonitrile derivative featuring a fluorine atom at the 2-position and an isopropoxy (-OCH(CH₃)₂) group at the 5-position of the benzene ring.

Properties

IUPAC Name |

2-fluoro-5-propan-2-yloxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-5,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBMCOLJIBPOLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-isopropoxybenzonitrile typically involves a multi-step process. One common method includes the following steps:

Nitration: The starting material, 2-fluorobenzonitrile, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amine group.

Alkylation: The amine group is alkylated with isopropyl alcohol to form the isopropoxy group.

Substitution: Finally, the amine group is converted back to a nitrile group through a substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The fluorine atom and the isopropoxy group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines.

Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

2-Fluoro-5-isopropoxybenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

Industry: It may be used in the production of materials with unique properties, such as polymers or advanced materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-isopropoxybenzonitrile depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the isopropoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The substituents at the 5-position critically influence the compound’s physical, chemical, and biological properties. Below is a comparison of key analogs:

Physicochemical Properties

- Polarity and Solubility : The nitrile group ensures moderate polarity, but substituents modulate solubility. For example, the formyl group in 2-fluoro-5-formylbenzonitrile increases hydrophilicity compared to the methoxy variant .

- Reactivity: The amino group in 5-amino-2-fluorobenzonitrile enables electrophilic substitution reactions, while the isobenzofuranylidene group in the pharmaceutically relevant analog enhances π-π stacking in drug-receptor interactions .

Research Findings and Trends

- Bioactivity : Substituted benzonitriles with electron-withdrawing groups (e.g., -CN, -F) show enhanced binding affinity in drug discovery. For instance, fluorine improves metabolic stability and membrane permeability .

- Thermal Stability: Methoxy and isopropoxy groups generally increase thermal stability compared to amino or formyl groups due to reduced hydrogen bonding .

Biological Activity

Introduction

2-Fluoro-5-isopropoxybenzonitrile is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of the fluorine atom and the isopropoxy group in its structure may enhance its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical formula of this compound is CHFNO, with a molecular weight of 195.22 g/mol. The compound features a benzene ring substituted with a fluorine atom at the 2-position, an isopropoxy group at the 5-position, and a nitrile group.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHFNO |

| Molecular Weight | 195.22 g/mol |

| CAS Number | [Not specified] |

Mechanism of Action

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound's lipophilicity, potentially improving its bioavailability and interaction with biological membranes. Additionally, the isopropoxy group may influence solubility and metabolic stability.

Biological Activity Studies

Cytotoxicity and Anticancer Potential

Fluorinated compounds often exhibit altered cytotoxic profiles due to their unique electronic properties. Research indicates that fluorine substitution can reduce mutagenicity and carcinogenicity in aromatic compounds . This suggests that this compound could possess anticancer properties, although specific studies are necessary to confirm this hypothesis.

Structure-Activity Relationship (SAR)

The effectiveness of fluorinated compounds often hinges on their structural features. In related studies, introducing fluorine into phenyl groups has been shown to enhance antibacterial activity . The isopropoxy group in this compound may similarly modulate its biological activity, warranting further investigation into its SAR.

Case Studies and Research Findings

- Antibacterial Efficacy : In a comparative study, various fluoroaryl compounds were evaluated for their minimum inhibitory concentrations (MICs). Compounds with similar structures to this compound showed promising antibacterial activity, with MIC values ranging from 16 µM to over 128 µM depending on the specific compound .

- Cytotoxicity Assessment : A study examining the cytotoxic effects of fluorinated compounds on cancer cell lines indicated that certain derivatives exhibited significant cell growth inhibition. The precise impact of this compound remains to be determined through targeted assays.

- Biofilm Inhibition : Fluorinated compounds have been noted for their ability to disrupt biofilm formation in pathogenic bacteria. This property could be relevant for this compound, particularly in treating infections associated with biofilm-forming organisms .

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | MIC values from 16 µM to >128 µM |

| Cytotoxicity | Significant inhibition observed |

| Biofilm Disruption | Potential efficacy against biofilms |

The biological activity of this compound presents an intriguing area for future research. Its unique structural features suggest potential applications in antimicrobial and anticancer therapies. However, comprehensive studies are essential to elucidate its mechanisms of action and establish its efficacy in clinical settings. Further exploration into its pharmacological properties will be crucial for determining its viability as a therapeutic agent.

Future Directions

- Conduct detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) profiles.

- Investigate the compound's interactions with specific biological targets using molecular docking studies.

- Perform in vivo studies to evaluate therapeutic efficacy and safety profiles in relevant disease models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.